(1S)-1-(4-methylpyridin-2-yl)butan-1-ol
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Overview
Description
(1S)-1-(4-methylpyridin-2-yl)butan-1-ol: is an organic compound characterized by a butanol backbone with a 4-methylpyridin-2-yl substituent at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-methylpyridin-2-yl)butan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpyridine and butanal.
Reaction Conditions: The reaction conditions often include the use of a chiral catalyst to ensure the formation of the desired enantiomer. The reaction is carried out under controlled temperature and pressure to optimize yield and purity.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4-methylpyridin-2-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methylpyridin-2-ylbutanone, while reduction may produce 4-methylpyridin-2-ylbutane.
Scientific Research Applications
(1S)-1-(4-methylpyridin-2-yl)butan-1-ol has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S)-1-(4-methylpyridin-2-yl)butan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(4-methylpyridin-2-yl)ethanol: Similar structure but with an ethanol backbone.
(1S)-1-(4-methylpyridin-2-yl)propan-1-ol: Similar structure but with a propanol backbone.
(1S)-1-(4-methylpyridin-2-yl)pentan-1-ol: Similar structure but with a pentanol backbone.
Uniqueness
The uniqueness of (1S)-1-(4-methylpyridin-2-yl)butan-1-ol lies in its specific combination of a butanol backbone and a 4-methylpyridin-2-yl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H15NO |
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Molecular Weight |
165.23 g/mol |
IUPAC Name |
(1S)-1-(4-methylpyridin-2-yl)butan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-3-4-10(12)9-7-8(2)5-6-11-9/h5-7,10,12H,3-4H2,1-2H3/t10-/m0/s1 |
InChI Key |
YPLQVWVVXMTAQG-JTQLQIEISA-N |
Isomeric SMILES |
CCC[C@@H](C1=NC=CC(=C1)C)O |
Canonical SMILES |
CCCC(C1=NC=CC(=C1)C)O |
Origin of Product |
United States |
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